3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-amine
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Overview
Description
3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C12H17NO3. It is a derivative of phenethylamine and is characterized by the presence of three methoxy groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-amine typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reduction step can be carried out using a reducing agent like lithium aluminum hydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.
Reduction: Formation of this compound or 3-(2,4,5-trimethoxyphenyl)propan-1-ol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different biological activities.
3,4,5-Trimethoxyphenethylamine: Another isomer with distinct pharmacological properties.
2,4,5-Trimethoxycinnamic acid: A related compound with applications in organic synthesis and medicinal chemistry
Uniqueness
3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C12H17NO3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
(E)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-5,7-8H,6,13H2,1-3H3/b5-4+ |
InChI Key |
RFCKJIAVOVUVBX-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/CN)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=CCN)OC)OC |
Origin of Product |
United States |
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